molecular formula C16H18F4N4 B6696422 N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

Cat. No.: B6696422
M. Wt: 342.33 g/mol
InChI Key: WKUXYLDTZXOUIK-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is a complex organic compound that features a combination of fluorophenyl, imidazole, and pyrrolidine moieties

Properties

IUPAC Name

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F4N4/c17-12-3-1-11(2-4-12)14(15-21-6-7-22-15)23-13-5-8-24(9-13)10-16(18,19)20/h1-4,6-7,13-14,23H,5,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUXYLDTZXOUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(C2=CC=C(C=C2)F)C3=NC=CN3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl group and the trifluoroethyl group. The final step involves the formation of the pyrrolidine ring and its attachment to the rest of the molecule.

    Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Fluorophenyl Group Introduction: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Trifluoroethyl Group Addition: The trifluoroethyl group can be added using trifluoroethyl iodide in the presence of a base.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors, such as 1,4-diketones or 1,4-diamines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
  • N-[(4-bromophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
  • N-[(4-methylphenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

Uniqueness

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity. The trifluoroethyl group also imparts unique physicochemical properties, such as increased metabolic stability and lipophilicity, compared to similar compounds with different substituents.

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